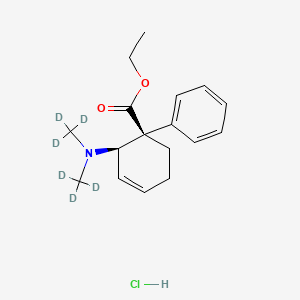

Tilidine-d6 Hydrochloride

描述

Significance of Isotopic Labeling in Pharmaceutical Sciences and Bioanalysis

Isotopic labeling is a critical technique in the pharmaceutical sciences, providing profound insights into the behavior of drugs within biological systems. cerilliant.com The incorporation of stable isotopes, like deuterium (B1214612) (²H), into a drug molecule allows researchers to differentiate it from its naturally occurring, or unlabeled, counterpart. cerilliant.comnih.gov This distinction is fundamental to a range of studies, including:

Metabolism Studies: Isotopic labeling enables the tracing of metabolic pathways of a drug, helping to identify and quantify its metabolites. biosynth.com By administering a labeled drug, researchers can easily distinguish the drug and its breakdown products from endogenous compounds in complex biological matrices like blood and urine. researchgate.net

Pharmacokinetic (PK) Studies: These studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are significantly enhanced by the use of isotopically labeled compounds. researchgate.netnih.gov They allow for precise measurement of drug concentrations over time, providing crucial data on a drug's bioavailability, half-life, and clearance. nih.govtexilajournal.com

Bioanalytical Assays: In quantitative bioanalysis, particularly in conjunction with mass spectrometry, isotopically labeled compounds are considered the gold standard for use as internal standards. wikipedia.org They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring accurate and precise quantification by compensating for variations during sample preparation and analysis. hpst.cz

Overview of Tilidine and its Metabolites in the Context of Research Tools

Tilidine is a synthetic opioid analgesic that is primarily used for the treatment of moderate to severe pain. uni-saarland.de It is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. nih.govuni-saarland.de The primary active metabolite of tilidine is nortilidine (B1222713) , which is formed through N-demethylation in the liver. nih.govtexilajournal.com Nortilidine is further metabolized to bisnortilidine (B1196192) . nih.gov Both tilidine and its metabolites are of significant interest in clinical and forensic toxicology. cerilliant.comsigmaaldrich.com

The development of deuterated forms of tilidine and its metabolites, such as Tilidine-d6 Hydrochloride and Nortilidine-d3 Hydrochloride , has provided researchers with essential tools for studying this opioid. cerilliant.comsigmaaldrich.com These labeled compounds are crucial for developing robust and reliable analytical methods to monitor tilidine therapy, investigate its metabolism, and for use in forensic analysis and urine drug testing. cerilliant.comnih.gov

Structure

3D Structure of Parent

属性

CAS 编号 |

1217655-15-6 |

|---|---|

分子式 |

C17H24ClNO2 |

分子量 |

315.9 g/mol |

IUPAC 名称 |

ethyl (1R,2R)-2-[bis(trideuteriomethyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17-;/m1./s1/i2D3,3D3; |

InChI 键 |

MUWDJVKYGSDUSH-MHKFGTQZSA-N |

手性 SMILES |

[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C([2H])([2H])[2H].Cl |

规范 SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |

产品来源 |

United States |

Physicochemical Properties of Tilidine D6 Hydrochloride

Tilidine-d6 Hydrochloride is a white, solid substance. The "d6" in its name signifies that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms, specifically on the two N-methyl groups. This isotopic substitution increases the molecular weight of the compound compared to its non-deuterated counterpart.

Table 1:

| Property | Value |

| Chemical Formula | C₁₇H₁₇D₆NO₂ · HCl |

| Molecular Weight | 315.87 g/mol |

| Appearance | White Solid |

| Storage Temperature | -20°C |

Data sourced from various chemical suppliers. cerilliant.com

The synthesis of this compound involves the general synthesis pathway for tilidine, followed by the introduction of deuterium atoms. The synthesis of tilidine itself can be achieved through a Diels-Alder reaction. uni-saarland.de The deuteration is typically achieved by using a deuterated reagent, in this case, a deuterated methyl source, during the synthesis of the dimethylamino group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Advanced Analytical Applications of Tilidine D6 Hydrochloride in Bioanalysis

Application as a Stable Isotope-Labeled Internal Standard in Quantitative Assays

The use of Tilidine-d6 hydrochloride as an internal standard is fundamental to modern quantitative bioanalysis. cerilliant.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is particularly suited for methods such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/mass spectrometry (LC/MS), including its tandem (LC-MS/MS) and high-resolution (LC-HRMS) variants. cerilliant.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comuni-saarland.de These techniques are routinely employed in clinical toxicology, forensic analysis, and urine drug testing. cerilliant.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comcenmed.comcenmed.com

Mass Spectrometry-Based Quantification (GC/MS, LC/MS, LC-MS/MS, HRMS)

This compound is instrumental in the quantification of tilidine and its active metabolites, nortilidine (B1222713) and bisnortilidine (B1196192), in various biological samples, including urine and exhaled breath aerosol. cerilliant.comuni-saarland.denih.gov In a typical LC-MS/MS workflow, a known amount of the deuterated standard is added to the biological sample before preparation. nih.govresearchgate.net The sample is then subjected to an extraction process, often solid-phase extraction (SPE), to isolate the analytes of interest. nih.govresearchgate.net

Following extraction, the sample is analyzed by LC-MS/MS. The chromatographic separation resolves tilidine, its metabolites, and the internal standard. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. nih.govresearchgate.netnih.gov This highly selective detection method minimizes interference from other compounds in the matrix.

For instance, one validated LC-MS/MS method for the quantification of tilidine, nortilidine, and bisnortilidine in urine utilized an automated online SPE system. nih.govresearchgate.net The chromatographic separation was achieved on a Phenylhexyl column with a gradient elution, and detection was performed using a QTrap 3200 mass spectrometer in positive MRM mode. nih.govresearchgate.net This method demonstrated high sensitivity and a broad linear range. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography has also been employed for the analysis of tilidine and other drugs of abuse. uni-saarland.deresearchgate.net LC-HRMS offers the advantage of providing highly accurate mass measurements, which aids in the confident identification of analytes, even in complex matrices. researchgate.net A study on the analysis of drugs in exhaled breath aerosol used LC-HRMS to detect tilidine and its metabolite nortilidine, demonstrating the versatility of this technique for alternative biological matrices. uni-saarland.de

Table 1: Mass Spectrometry Methods Utilizing this compound

| Analytical Technique | Application | Key Features |

|---|---|---|

| GC/MS | Quantification of tilidine | Suitable for volatile compounds, often requires derivatization. cerilliant.comsigmaaldrich.com |

| LC/MS | Quantification of tilidine and metabolites | Versatile for a wide range of compounds, no derivatization needed. cerilliant.comsigmaaldrich.com |

| LC-MS/MS | High-sensitivity quantification in biological matrices | Utilizes MRM for high selectivity and sensitivity. nih.govresearchgate.netnih.gov |

| LC-HRMS | Qualitative and quantitative analysis | Provides high mass accuracy for confident identification. uni-saarland.deresearchgate.net |

Isotope Dilution Mass Spectrometry Principles and Utility

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. cerilliant.comnist.govmdpi.com this compound is an ideal internal standard for IDMS analysis of tilidine. cerilliant.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The fundamental principle of IDMS is that the stable isotope-labeled internal standard (in this case, Tilidine-d6 HCl) behaves chemically and physically identically to the unlabeled analyte (tilidine) throughout the entire analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. scispace.comnih.gov Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard to the same extent.

By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved. scispace.com This ratio is directly proportional to the concentration of the analyte in the original sample. The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis because it effectively compensates for variations in sample preparation and instrumental analysis, leading to improved accuracy and precision. scispace.comnih.gov

Methodological Considerations in Analytical Method Development and Validation

The development and validation of robust bioanalytical methods using this compound require careful consideration of several factors to ensure reliable results.

Evaluation of Matrix Effects and Ion Suppression in Biological Samples

Biological matrices such as urine, blood, and plasma are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. nih.govnih.govnih.gov This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov

A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects. scispace.comnih.gov Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by matrix interferences in the same way as the analyte. scispace.comnih.gov Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of ion suppression or enhancement. nih.gov

However, it is still crucial to evaluate matrix effects during method validation. nih.govnih.gov This is typically done by comparing the response of the analyte in a post-extraction spiked sample (analyte added to an extracted blank matrix) to the response of the analyte in a neat solution. In one study, the analysis of tilidine in urine was susceptible to ion suppression caused by co-eluting polyethylene (B3416737) glycols (PEGs), but the use of a deuterated internal standard helped to mitigate this effect on quantification. nih.gov

Determination of Analytical Sensitivity and Lower Limits of Quantification

The analytical sensitivity of a method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. unal.edu.co For bioanalytical methods, the FDA recommends that the LLOQ should have a precision of ≤20% (relative standard deviation, RSD) and an accuracy of within ±20% of the nominal value. unal.edu.co

Several studies have reported the LLOQ for tilidine and its metabolites using methods that employ this compound as an internal standard. For example, a validated LC-MS/MS method for the quantification of tilidine, nortilidine, and bisnortilidine in urine achieved an LLOQ of 1.0 µg/L for each analyte. nih.govresearchgate.net Another study determining tilidine and nortilidine in serum reported an LLOQ of 1 ng/mL for both compounds. nih.gov The high sensitivity of these methods is crucial for detecting low concentrations of the drug, particularly in forensic cases or for monitoring drug use over time. nih.govresearchgate.net

Table 2: Reported Lower Limits of Quantification (LLOQ) for Tilidine and its Metabolites

| Analyte(s) | Matrix | LLOQ | Analytical Method |

|---|---|---|---|

| Tilidine, Nortilidine, Bisnortilidine | Urine | 1.0 µg/L | Automated online SPE-LC-MS/MS nih.govresearchgate.net |

| Tilidine, Nortilidine | Serum | 1 ng/mL | LC-MS/MS nih.gov |

Investigation of Deuterium (B1214612) Exchange and Stability in Analytical Systems

A potential concern when using deuterium-labeled internal standards is the possibility of deuterium-proton exchange. sigmaaldrich.com This can occur in solution or under certain mass spectrometry conditions and can compromise the accuracy of the quantification by altering the mass-to-charge ratio of the internal standard. sigmaaldrich.com The stability of the deuterium label is dependent on its position within the molecule. Labels on heteroatoms or activated carbon atoms are more prone to exchange.

While specific studies on the deuterium exchange of this compound were not found in the provided search results, it is a critical parameter to consider during method development and validation. The stability of the internal standard in the analytical system, including during sample storage and processing, must be thoroughly investigated to ensure the integrity of the quantitative results. uni-saarland.de One study on various drugs in exhaled breath aerosol, which included tilidine-d6, evaluated the long-term stability of the analytes and internal standards in the matrix. uni-saarland.de Generally, careful selection of the labeling positions on the molecule by manufacturers minimizes the risk of deuterium exchange.

Specialized Research Applications in Forensic and Toxicological Analysis

This compound, a deuterated analog of the synthetic opioid tilidine, serves as a critical internal standard in advanced bioanalytical methods. cerilliant.comsigmaaldrich.com Its use is paramount for ensuring accuracy and precision in quantifying tilidine and its metabolites in complex biological matrices. sigmaaldrich.comsigmaaldrich.com The following sections detail its application in specialized forensic and toxicological research, focusing on hair, exhaled breath, and real-time mass spectrometry analysis.

Segmental Hair Analysis for Differentiating Drug Incorporation Mechanisms

Segmental hair analysis is a valuable tool in forensic toxicology for creating a timeline of drug exposure. science.govscribd.com However, interpreting the results for tilidine can be complex due to the potential for external contamination, primarily from sweat, which can obscure the distinction between a single exposure and chronic use. nih.govmdpi.com

Research has shown that tilidine and its active metabolite, nortilidine, can be detected in high concentrations in hair samples taken just 24 hours after a single administration. nih.gov Analysis of the wash water from these hair samples confirmed that the presence of the compounds was due to external contamination from sweat. Conversely, in hair samples collected 30 days after a single dose, tilidine was still detectable in all hair segments, but analysis of the wash water was negative. nih.gov This indicates that the drug, initially present on the hair surface via sweat, becomes incorporated into the hair matrix over time. nih.gov

This phenomenon presents a significant challenge in forensic cases, as external contamination followed by incorporation can mimic a pattern of long-term, repeated administration. nih.gov For instance, in a case where children were administered tilidine, the detection of the drug throughout the hair segments could not definitively prove multiple applications. nih.gov

To address these interpretative challenges, researchers suggest that for an accurate assessment, hair samples should be collected both a few days and several weeks after a suspected intake. nih.gov Furthermore, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging has emerged as a powerful complementary technique. researchgate.net MALDI-MS imaging can visualize the distribution of drugs within a single hair strand, helping to differentiate between drugs incorporated systemically via the bloodstream and those introduced from external sources like sweat. mdpi.com In these meticulous analyses, this compound is essential as an internal standard to ensure the precise quantification required to distinguish between these incorporation mechanisms. researchgate.net

Table 1: Findings of Tilidine and Nortilidine in Hair Samples After a Single Dose

| Time of Sample Collection | Detection of Tilidine/Nortilidine | Wash Water Analysis | Interpretation |

|---|---|---|---|

| 24 Hours Post-Dose | High concentrations detected | Positive for Tilidine/Nortilidine | External contamination from sweat. nih.gov |

| 30 Days Post-Dose | Positive detection in all segments | Negative for Tilidine/Nortilidine | Incorporation of the drug into the hair matrix from initial sweat contamination. nih.gov |

Analysis of Exhaled Breath Aerosol for Drug Excretion Patterns

The analysis of exhaled breath (EB) is a non-invasive method gaining traction in toxicology for detecting both volatile and non-volatile substances. uni-saarland.denih.gov Non-volatile compounds, such as drugs and their metabolites, are carried from the respiratory system in aerosolized microparticles from the airway lining fluid. uni-saarland.de This matrix offers a promising alternative to blood or urine for monitoring drug exposure. researchgate.net

A key area of research has been the development of a reliable workflow for detecting a wide range of drugs in exhaled breath aerosol (EBA). Studies have successfully developed and applied methods using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) to analyze EBA samples collected with specialized impaction devices. uni-saarland.denih.gov

In a proof-of-concept study designed to investigate the excretion patterns of various drug classes, tilidine and its metabolite nortilidine were successfully detected in patient EBA samples. uni-saarland.denih.gov The analytical method was validated according to international guidelines, with limits of detection (LOD) for the panel of drugs ranging from 100 to 10,000 picograms per collector. uni-saarland.denih.gov The detection of tilidine and nortilidine in EBA provides crucial insight into their excretion patterns and confirms that they can be monitored using this innovative matrix. uni-saarland.de For such sensitive analyses, where analyte concentrations are exceedingly low, the use of a stable isotope-labeled internal standard like this compound is indispensable for accurate quantification and method validation.

Table 2: Detection of Tilidine and Metabolites in Exhaled Breath Aerosol (EBA)

| Analyte | Matrix | Analytical Method | Result | Significance |

|---|---|---|---|---|

| Tilidine | Exhaled Breath Aerosol (EBA) | LC-HRMS/MS | Detected in patient samples. uni-saarland.de | Demonstrates excretion into EBA, enabling non-invasive monitoring. |

| Nortilidine | Exhaled Breath Aerosol (EBA) | LC-HRMS/MS | Detected in patient samples. uni-saarland.de | Confirms excretion of the active metabolite into EBA. |

Integration with Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that has revolutionized rapid chemical analysis in forensic science. bruker.comojp.gov Its major advantage is the ability to analyze solid or liquid samples in their native state with little to no sample preparation, providing results almost instantaneously. researchgate.net DART-MS is particularly well-suited for the high-throughput screening of seized drug evidence, including opioids. ojp.govnih.gov

The DART-MS process involves directing a heated stream of excited gas (typically helium or nitrogen) at the sample. bruker.com This ionizes the surface analytes, which are then drawn into the inlet of a mass spectrometer for detection. ojp.gov This technique is a powerful screening tool, capable of identifying unknown substances rapidly. While DART-MS is excellent for qualitative screening, quantitative analysis—determining the exact amount of a substance—requires further validation and often involves coupling with more traditional methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

In a comprehensive quantitative analysis that might follow a positive DART-MS screening, the use of a stable isotope-labeled internal standard is crucial for accuracy. This compound is the ideal internal standard for the quantification of tilidine. cerilliant.comsigmaaldrich.com Although DART-MS is primarily used for rapid screening, its integration into a workflow that includes LC-MS/MS for confirmation and quantification relies on the availability of such standards to correct for matrix effects and variations in instrument response, ensuring legally and scientifically defensible results. researchgate.netmdpi.comresearchgate.net

Table 3: Application of DART-MS in Forensic Analysis

| Feature | Description | Relevance to Tilidine Analysis |

|---|---|---|

| Principle | Ambient ionization of samples in their native state via excited gas stream. bruker.comojp.gov | Allows for rapid, non-contact screening of suspected tilidine samples without sample preparation. |

| Primary Use | Rapid qualitative screening of seized drugs, explosives, and other forensic evidence. bruker.comresearchgate.net | Can quickly identify the presence of tilidine in powders, pills, or residues. |

| Sample Preparation | Minimal to none required. researchgate.net | Drastically reduces analysis time compared to traditional methods. |

| Role of Internal Standard | Not typically used in initial DART screening, but essential for subsequent quantitative confirmation (e.g., by LC-MS/MS). nih.govresearchgate.net | this compound provides the necessary accuracy for quantification following a DART-MS screen. mdpi.comresearchgate.net |

Elucidation of Tilidine Metabolism Pathways Using Deuterated Tracers

The use of deuterated compounds like Tilidine-d6 is central to modern metabolic research, primarily functioning as highly specific internal standards in mass spectrometry-based quantification and as tracers to delineate complex metabolic networks.

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes are fundamental for identifying the specific pathways responsible for drug metabolism. Tilidine is a prodrug that requires metabolic activation to exert its analgesic effect. wikipedia.orgresearchgate.net This activation is achieved through N-demethylation to its active metabolite, nortilidine. nih.govnih.gov

Research has conclusively identified the primary enzymes responsible for this critical metabolic step. Investigations have demonstrated that the conversion of tilidine to nortilidine is mediated predominantly by two key CYP isozymes: CYP3A4 and CYP2C19. nih.govmerckmillipore.comresearchgate.net Studies using recombinant CYPs confirmed that both CYP3A4 and CYP2C19 catalyze this demethylation. researchgate.netnih.gov In these in vitro assays, Tilidine-d6 is employed as an internal standard for precise quantification of tilidine and nortilidine by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method that allows for accurate measurement by distinguishing the mass difference between the deuterated standard and the non-deuterated analyte. researchgate.net

The table below summarizes the key enzymes and their role in tilidine metabolism as identified in in vitro experiments.

| Enzyme | Role in Tilidine Metabolism | Kinetic Parameter (for N-demethylation) |

| CYP3A4 | Major contributor to the N-demethylation of tilidine to nortilidine. nih.govnih.gov | This metabolic step follows Michaelis-Menten kinetics. nih.govresearchgate.net |

| CYP2C19 | Significant contributor to the N-demethylation of tilidine to nortilidine. nih.govnih.gov | The combined action of CYP3A4 and CYP2C19 represents the main elimination route. nih.govresearchgate.net |

| CYP2D6 | Minor role; may be inhibited by tilidine and nortilidine. nih.govresearchgate.net | Inhibition of this enzyme by tilidine/nortilidine may be clinically relevant. nih.gov |

This table presents data derived from in vitro studies on the non-deuterated compound, tilidine.

In vivo studies are essential to understand the complete metabolic journey of a drug within a living organism, accounting for absorption, distribution, metabolism, and excretion (ADME). bioivt.com Following oral administration, tilidine undergoes extensive first-pass metabolism, where a significant portion is converted to nortilidine before reaching systemic circulation. wikipedia.orgnih.gov Nortilidine itself is further metabolized via a second N-demethylation to form bisnortilidine. researchgate.netnih.gov

Tilidine-d6 is a critical analytical tool in these in vivo metabolic profiling studies. bioivt.com By serving as an internal standard during the analysis of biological samples (e.g., plasma, urine), it enables highly accurate and precise quantification of the parent drug (tilidine) and its metabolites (nortilidine and bisnortilidine). researchgate.netresearchgate.net This allows researchers to construct detailed pharmacokinetic profiles, determining key parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC) for each compound. bioivt.com Such studies have shown that after oral administration, only a small fraction of tilidine (around 6%) reaches the bloodstream unchanged, while its active metabolite, nortilidine, is almost completely bioavailable (99%). researchgate.net

Examination of Deuterium Kinetic Isotope Effects on Pharmacokinetics

The replacement of hydrogen with deuterium can intentionally alter a drug's pharmacokinetic properties through the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions where C-H bond cleavage is the rate-limiting step to proceed more slowly. wikipedia.orglibretexts.org

The metabolism of many drugs is mediated by CYP enzymes in reactions that involve the breaking of a C-H bond. nih.gov Tilidine's conversion to nortilidine via N-demethylation is one such reaction. nih.govnih.gov The deuteration of the N-dimethyl group in Tilidine-d6 means that a C-D bond must be cleaved for metabolism to occur. Due to the KIE, the rate of this enzymatic reaction is expected to be slower compared to that of non-deuterated tilidine. nih.govresearchgate.net

This reduction in the rate of metabolism leads to a decrease in the metabolic clearance of the drug. juniperpublishers.com Therefore, Tilidine-d6 is predicted to have a lower rate of systemic clearance and a longer plasma half-life compared to its non-deuterated counterpart. juniperpublishers.comdovepress.com This strategy has been successfully applied to other drugs to optimize their pharmacokinetic profiles. researchgate.net

Increased Parent Drug Exposure: With its metabolism slowed, the systemic exposure (AUC) of the parent compound, Tilidine-d6, would increase. juniperpublishers.comdovepress.com

Reduced Metabolite Exposure: The exposure to the subsequent metabolites, nortilidine-d5 and bisnortilidine-d4, would be proportionally decreased. juniperpublishers.comnih.gov

This modulation can be advantageous if the parent compound is the primary active agent or if a metabolite is associated with unwanted effects. Studies on other deuterated opioids, such as buprenorphine, have demonstrated this principle, showing that deuteration can lead to a more than 10-fold reduction in the formation of its major metabolite, norbuprenorphine. nih.govbiorxiv.org

The table below outlines the predicted pharmacokinetic consequences of the kinetic isotope effect on Tilidine-d6.

| Pharmacokinetic Parameter | Expected Change for Tilidine-d6 (vs. Tilidine) | Rationale |

| Metabolic Clearance | Decrease | Slower rate of C-D bond cleavage by CYP3A4/CYP2C19 due to the kinetic isotope effect. nih.govresearchgate.net |

| Half-life (t½) | Increase | A direct result of decreased clearance. juniperpublishers.com |

| Parent Drug AUC | Increase | Reduced first-pass metabolism and systemic clearance leads to higher overall exposure to the parent drug. dovepress.com |

| Metabolite (Nortilidine) AUC | Decrease | Slower rate of formation from the parent compound. juniperpublishers.comnih.gov |

This table presents predicted effects based on the principles of the kinetic isotope effect.

Receptor Binding and Functional Studies with Deuterated Opioid Analogs

Studies involving other deuterated opioid analogs have confirmed this principle. For instance, research on deuterated buprenorphine demonstrated that it retained sub-nanomolar binding affinity for mu, delta, and kappa opioid receptors, comparable to its non-deuterated parent compound. nih.govbiorxiv.org Similarly, functional assays showed that it activated opioid receptors with equal potency and efficacy. nih.gov Radioligand competition binding assays for various deuterated mitragynine (B136389) and fentanyl analogs also found that their binding affinities were substantially similar to their non-deuterated counterparts. google.comumich.edu

Based on this established evidence for deuterated opioids, Tilidine-d6 and its active metabolite, nortilidine-d5, are expected to exhibit receptor binding affinities and functional activities at the µ-opioid receptor that are virtually identical to those of tilidine and nortilidine.

In Vitro Assessment of Opioid Receptor Affinity and Agonism

This compound, as a stable isotope-labeled analog of tilidine, is a critical tool for the analytical quantification of tilidine and its metabolites in research settings. While not typically studied for its own direct pharmacological effects, its structural identity to tilidine means it is presumed to follow the same metabolic and receptor interaction pathways. The in vitro assessment of opioid receptor affinity and agonism, therefore, focuses on the parent compound, tilidine, and its pharmacologically active metabolites.

Research has firmly established that tilidine functions as a prodrug, exhibiting weak intrinsic affinity for opioid receptors. nih.govncats.io Its therapeutic effects are almost exclusively mediated by its primary active metabolite, nortilidine, which is formed through N-demethylation in the liver. researchgate.netnih.gov In vitro studies using cloned human opioid receptors have demonstrated that nortilidine is a potent and selective agonist for the mu-opioid receptor (MOR). researchgate.netnih.gov

Specifically, nortilidine displays a binding affinity for the MOR that is approximately 100 times greater than that of tilidine itself. researchgate.netnih.gov This significant difference in affinity underscores the importance of metabolic activation for the drug's analgesic action. A functional study measuring the inhibition of forskolin-induced cAMP accumulation in cells expressing the human mu-opioid receptor reported IC50 values of 11 µM for tilidine and 110 nM for nortilidine, quantitatively confirming the higher potency of the metabolite. researchgate.netnih.gov The further demethylated metabolite, bisnortilidine, also shows affinity for opiate receptors, though nortilidine is the principal active agent. nih.gov Neither tilidine nor nortilidine shows significant agonist activity at delta (DOP) or kappa (KOP) opioid receptors. researchgate.netnih.gov

The following table summarizes the in vitro functional potency of tilidine and nortilidine at the human mu-opioid receptor.

| Compound | Receptor | Assay Type | IC50 | Reference |

|---|---|---|---|---|

| Tilidine | Mu-Opioid (MOP) | cAMP Inhibition | 11 µM (11,000 nM) | researchgate.netnih.gov |

| Nortilidine | Mu-Opioid (MOP) | cAMP Inhibition | 110 nM | researchgate.netnih.gov |

Methodologies for Investigating Ligand-Receptor Interactions

The characterization of compounds like tilidine and its metabolites at opioid receptors involves a suite of sophisticated in vitro methodologies. These assays are designed to quantify a ligand's ability to bind to a receptor (affinity) and to activate it to produce a cellular response (efficacy and potency).

Radioligand Binding Assays: This is a fundamental technique used to determine the binding affinity of a test compound. The assay measures the ability of an unlabeled ligand (the "competitor," e.g., nortilidine) to displace a radiolabeled ligand with known affinity (e.g., [3H]DAMGO for the MOR) from the receptor. nih.gov The results are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. Lower Ki values indicate higher binding affinity. plos.org This method directly assesses the physical interaction between the ligand and the receptor but provides no information on the functional consequences of that binding. springernature.com

Functional Assays: These assays measure the functional response of a cell upon receptor activation by an agonist. For Gi/o-coupled receptors like the MOR, two primary types of functional assays are widely employed:

[35S]GTPγS Binding Assays: This assay provides a direct measure of G-protein activation, one of the earliest events following receptor stimulation by an agonist. nih.govmq.edu.au In this cell membrane-based assay, an agonist promotes the exchange of GDP for the non-hydrolyzable radiolabeled GTP analog, [35S]GTPγS, on the Gα subunit of the G-protein. The amount of incorporated radioactivity is proportional to the efficacy and potency of the agonist in activating the G-protein signaling cascade. nih.govmdpi.com

cAMP Inhibition Assays: This assay measures a more downstream event in the signaling pathway. The activation of the MOR by an agonist leads to the inhibition of the enzyme adenylyl cyclase, which in turn causes a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). pnas.orgacs.org In this whole-cell assay, cAMP levels are often first stimulated with forskolin, and the ability of an agonist to inhibit this stimulated production is measured. nih.govrevvity.com This provides a robust measure of the ligand's functional impact on a key signaling pathway.

The table below outlines the principles and key outputs of these common investigative methodologies.

| Methodology | Principle | Key Measurement(s) |

|---|---|---|

| Radioligand Binding Assay | Measures competitive displacement of a specific radioligand from a receptor. | Ki (Binding Affinity) |

| [35S]GTPγS Binding Assay | Measures agonist-stimulated binding of a radiolabeled GTP analog to G-proteins. | EC50 (Potency), Emax (Efficacy) |

| cAMP Inhibition Assay | Measures the reduction in intracellular cAMP levels following receptor activation. | IC50 (Potency), Emax (Efficacy) |

Conclusion

Development of Deuterated Tilidine Analogs

The generation of deuterated analogs of pharmaceutical compounds, such as this compound, is a critical process for various research applications, including pharmacokinetic studies and use as internal standards in quantitative mass spectrometry-based assays. cerilliant.comotsuka.co.jp The strategic incorporation of deuterium (B1214612) atoms can alter the metabolic profile of a drug and provides a distinct mass signature for analytical purposes. ucsb.eduscbt.com

Strategic Isotopic Labeling Approaches (e.g., Deuterium Incorporation at N-Methyl Positions)

The primary strategy for creating this compound involves the specific labeling of the two N-methyl groups with deuterium. This approach is advantageous because the N-demethylation of tilidine to its active metabolite, nortilidine (B1222713), is a known primary metabolic pathway. nih.govnih.gov By placing the deuterium atoms on these methyl groups, researchers can study the kinetic isotope effect on this metabolic conversion. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism at the labeled site. ucsb.edu This specific labeling provides a stable isotopic signature that is unlikely to be lost through chemical exchange, a potential issue with deuterium placed at exchangeable positions. otsuka.co.jp

The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated reagents such as heavy water (D₂O) or deuterated alcohols in the presence of a suitable catalyst. google.com For the N-methyl groups of tilidine, a common approach would involve the use of a deuterated methylating agent during the synthesis.

Chemical Synthesis Pathways for Isotopic Analogs

The synthesis of tilidine itself is a well-established process. A key step involves the Diels-Alder reaction between dimethylaminobutadiene and ethyl atropate, which results in a mixture of isomers. wikipedia.org To produce Tilidine-d6, this synthesis would be modified to incorporate deuterium. A plausible synthetic route would involve the use of a deuterated dimethylamine, specifically (CD₃)₂NH, in the initial condensation reaction to form deuterated dimethylaminobutadiene. This deuterated intermediate would then undergo the Diels-Alder reaction with ethyl atropate.

Subsequent steps would involve the separation of the desired (E)-(trans)-isomer from the inactive (Z)-(cis)-isomer, often achieved through precipitation of a zinc complex of the cis-isomer. wikipedia.org The final product, Tilidine-d6, would then be converted to its hydrochloride salt. The molecular formula for this compound is C₁₇D₆H₁₇NO₂ · HCl. sigmaaldrich.comlgcstandards.com

Rigorous Analytical Assessment of this compound Purity and Structure

Ensuring the purity and correct isotopic and chemical structure of this compound is paramount for its use as a certified reference material. cerilliant.comsigmaaldrich.com This requires the application of advanced analytical techniques.

Advanced Spectroscopic Techniques for Isotopic Confirmation

A combination of spectroscopic methods is employed to confirm the isotopic enrichment and structural integrity of the synthesized this compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ²H NMR are powerful tools for this purpose. nih.gov ¹H NMR can confirm the absence of protons at the N-methyl positions, while ²H NMR can directly detect the presence and location of the deuterium atoms. Quantitative NMR (qNMR) methods can provide an accurate determination of isotopic abundance. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, confirming the incorporation of six deuterium atoms. rsc.org The isotopic pattern in the mass spectrum will clearly show a shift corresponding to the mass of the six deuterium atoms. Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS) are suitable for the analysis of tilidine and its deuterated analogs. cerilliant.comsigmaaldrich.com

Chromatographic Methodologies for Purity and Impurity Profiling in Research Standards

Chromatographic techniques are essential for assessing the chemical purity of this compound and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of tilidine and its related substances. researchgate.netnih.gov A typical method might use a C8 or C18 column with a mobile phase consisting of a mixture of methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) bicarbonate. researchgate.netnih.gov UV detection is commonly employed. nih.gov This technique can effectively separate the main compound from any synthesis-related impurities or degradation products.

Gas Chromatography (GC) : GC is another suitable technique for purity analysis, often coupled with a mass spectrometer (GC/MS) for peak identification. sigmaaldrich.com

The combination of these spectroscopic and chromatographic methods ensures that the this compound research standard has a well-defined structure, high purity, and confirmed isotopic enrichment, making it a reliable tool for analytical and research purposes. cerilliant.comrsc.org

Interactive Data Table: Key Analytical Parameters for this compound

| Parameter | Technique | Typical Value/Result | Reference |

| Molecular Formula | - | C₁₇D₆H₁₇NO₂ · HCl | sigmaaldrich.comlgcstandards.com |

| Molecular Weight | - | 315.87 g/mol | sigmaaldrich.comlgcstandards.com |

| Isotopic Confirmation | NMR Spectroscopy (¹H, ²H) | Confirms deuterium at N-methyl positions | nih.gov |

| Mass Confirmation | High-Resolution Mass Spectrometry | Confirms mass corresponding to D6 | rsc.org |

| Purity Analysis | HPLC | >98% | researchgate.netnih.gov |

| Separation Column | HPLC | Reversed-phase C8 or C18 | researchgate.netnih.gov |

| Mobile Phase | HPLC | Methanol/Ammonium Bicarbonate | researchgate.netnih.gov |

Regulatory and Quality Control Frameworks for Deuterated Reference Standards

Regulatory Classification and Exemption Status for Research Applications

The regulatory landscape for deuterated reference standards is multifaceted, involving classifications by drug enforcement agencies and health authorities. For compounds that are analogues of controlled substances, such as Tilidine, specific regulations apply.

In the United States, the Drug Enforcement Administration (DEA) regulates controlled substances. However, the DEA provides for exemptions for certain chemical preparations containing a controlled substance if they are not intended for administration to humans and meet specific criteria. Tilidine-d6 Hydrochloride is classified as a "USDEA exempt chemical preparation," which means that for research applications, no USDEA registration or additional paperwork is required for its purchase and use. acanthusresearch.com This exemption is granted because such preparations are formulated in a way that prevents the illicit diversion and abuse of the controlled substance. rsc.orgeuropean-accreditation.org The Controlled Substances Act (CSA) and its implementing regulations are designed to prevent the diversion of controlled substances while ensuring a sufficient supply for legitimate medical, scientific, and research purposes. rsc.orgeuropean-accreditation.org

For a substance to be used in research, principal investigators often need to register with the DEA, especially for substances in Schedules I-V. pharmaffiliates.comansi.org However, manufacturers can apply to the DEA for an exemption for certain reagents that contain very small amounts of a controlled substance, which are typically used for research or analytical purposes. linde.com

From a pharmaceutical development perspective, the U.S. Food and Drug Administration (FDA) has a distinct classification for deuterated drugs. The FDA considers a deuterated version of a previously approved drug to be a New Chemical Entity (NCE). demarcheiso17025.comfiveable.me This is based on a structure-centric interpretation where the deuterium (B1214612) atom, being a different isotope of hydrogen, makes the active moiety structurally different from its non-deuterated counterpart. demarcheiso17025.com This classification can offer regulatory advantages, such as market exclusivity, for new deuterated drugs. rsc.orgnih.govwikipedia.org However, for a compound like this compound used solely as a reference standard in a laboratory setting and not for administration, the primary regulatory consideration is its status as a DEA-exempt preparation. acanthusresearch.com It is important to note that this exemption for research use does not apply to clinical investigations in humans, which would require an Investigational New Drug (IND) application with the FDA. creative-proteomics.com

The following table summarizes the regulatory status of this compound for research applications:

| Regulatory Body | Classification/Status | Implication for Research Use |

| U.S. Drug Enforcement Administration (DEA) | Exempt Chemical Preparation | No DEA registration or paperwork required for purchase and use in analytical/research settings. acanthusresearch.com |

| U.S. Food and Drug Administration (FDA) | Considered a New Chemical Entity (if developed as a drug) | Not directly applicable for use as a laboratory reference standard. Governs clinical development. demarcheiso17025.comfiveable.me |

Importance of Certified Reference Materials in Analytical Quality Assurance

In analytical sciences, particularly in pharmaceutical analysis and forensic toxicology, the accuracy and reliability of measurements are paramount. Certified Reference Materials (CRMs) are the cornerstone of analytical quality assurance, providing a benchmark for validating methods and ensuring the traceability of measurement results. isc-science.comtandfonline.com

A Reference Material (RM) is a substance that is sufficiently homogeneous and stable with respect to one or more specified properties, making it suitable for its intended use in a measurement process. ansi.org A Certified Reference Material (CRM), however, represents a higher level of quality. A CRM is a reference material for which one or more property values are certified by a metrologically valid procedure, and it is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. ansi.org

The key attributes and importance of using a CRM, such as a certified standard of this compound, are outlined below:

Metrological Traceability: CRMs establish an unbroken chain of comparisons to national or international standards, ensuring that measurement results are traceable to a recognized reference. ansi.orgdemarcheiso17025.comnist.gov This is a fundamental requirement for many laboratory accreditation standards, such as ISO/IEC 17025. demarcheiso17025.com

Accuracy and Comparability: By using a CRM for calibration and quality control, laboratories can ensure the accuracy of their results. isc-science.comnih.gov This allows for the meaningful comparison of data between different laboratories and over time. nih.gov

Method Validation: CRMs are indispensable for validating analytical methods. isc-science.comnih.gov They are used to assess the accuracy and trueness of a measurement process, from sample extraction to final detection. nih.gov

Quality Control: CRMs are used as quality control materials in routine analyses to monitor the performance of analytical methods and to ensure that they remain in a state of statistical control. nih.goviaea.org

The use of a stable isotope-labeled internal standard, such as this compound, is a common practice in quantitative analysis using mass spectrometry (LC-MS/MS). The ideal internal standard co-elutes with the analyte and has a similar extraction recovery and ionization response. nebiolab.comresearchgate.net A certified reference material of the deuterated standard ensures that the concentration of the internal standard added to the sample is known with a high degree of accuracy, which is critical for the precise quantification of the target analyte.

The following table highlights the differences between a Reference Material and a Certified Reference Material:

| Feature | Reference Material (RM) | Certified Reference Material (CRM) |

| Property Values | Established to be fit for its intended use. ansi.org | Certified by a metrologically valid procedure. ansi.org |

| Certificate | Provides information on the material's properties. | Provides the certified value, its associated uncertainty, and a statement of metrological traceability. ansi.org |

| Traceability | May not have established metrological traceability. | Establishes metrological traceability to SI units. european-accreditation.org |

| Primary Use | Quality control, system suitability checks. ansi.org | Calibration, method validation, establishing traceability, and assigning values to other materials. iaea.orginorganicventures.com |

Best Practices in the Production and Characterization of Isotopic Standards

The production and characterization of high-quality isotopic standards like this compound require rigorous adherence to best practices to ensure their identity, purity, and isotopic enrichment. These practices encompass both the synthesis and the analytical characterization of the final product.

Production of Deuterated Standards:

The synthesis of deuterated compounds can be achieved through various methods, with two common approaches being hydrogen/deuterium (H/D) exchange and de novo synthesis. acanthusresearch.comgoogle.com

H/D Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the non-labeled parent molecule. acanthusresearch.com This can be facilitated by catalysts such as acids, bases, or metals, in the presence of a deuterated solvent like D₂O. acanthusresearch.com While often simpler, this method has limitations, including the potential for incomplete deuteration and the risk of the deuterium label being on an exchangeable site. acanthusresearch.comsigmaaldrich.com

De Novo Synthesis: This approach involves the complete chemical synthesis of the target molecule using isotopically labeled building blocks. acanthusresearch.com This method offers greater control over the position and number of isotopic labels, ensuring that they are placed in stable, non-exchangeable positions. acanthusresearch.com While more complex, de novo synthesis generally yields a product with higher isotopic purity and stability. acanthusresearch.com

Following synthesis, purification is a critical step to remove any unreacted starting materials, by-products, and unlabeled or partially labeled species. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and flash chromatography are commonly employed for this purpose. ansto.gov.auumsl.edu

Characterization of Isotopic Standards:

A comprehensive characterization is essential to confirm the quality of the deuterated standard. This involves a suite of analytical techniques to determine its chemical purity, structural integrity, and isotopic enrichment.

Structural Confirmation and Chemical Purity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H) is a powerful tool for confirming the molecular structure and the position of the deuterium labels. rsc.orgwikipedia.organsto.gov.au It can also be used to assess chemical purity. omicronbio.com Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to confirm the molecular weight and purity of the compound. ansto.gov.auchiron.no

Isotopic Enrichment and Purity: Determining the degree of isotopic enrichment is crucial. This is the percentage of the labeled isotope in the compound. High-resolution mass spectrometry (HR-MS) is a key technique for determining the isotopic distribution and calculating the isotopic purity. rsc.orgalmacgroup.comresearchgate.net NMR can also provide quantitative information on the level of isotope enrichment. omicronbio.com The goal is to have a high percentage of the desired deuterated isotopologue and minimal presence of unlabeled or partially labeled species. acanthusresearch.comrsc.org

The following table summarizes the key analytical techniques used in the characterization of deuterated standards:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural elucidation and confirmation of label position. wikipedia.organsto.gov.au- Assessment of chemical purity. omicronbio.com- Quantification of isotopic enrichment. omicronbio.com |

| Mass Spectrometry (MS) | - Confirmation of molecular weight. ansto.gov.au- Determination of isotopic distribution and purity. rsc.orgalmacgroup.com- Assessment of chemical purity. chiron.no |

| High-Performance Liquid Chromatography (HPLC) | - Purification of the synthesized compound. ansto.gov.auumsl.edu- Determination of chemical purity. |

A certificate of analysis for a high-quality deuterated standard should provide detailed information on these characterization results, including the methods used and the determined values for chemical purity and isotopic enrichment, along with a statement of uncertainty. inorganicventures.comansto.gov.au

Emerging Research Trajectories for Tilidine D6 Hydrochloride

Development of Innovative Analytical Platforms for Enhanced Detection and Quantification

The pursuit of greater sensitivity and specificity in the detection and quantification of tilidine and its metabolites has led to the development of innovative analytical platforms, where Tilidine-d6 Hydrochloride serves as an indispensable tool. Traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are being supplemented and, in some cases, surpassed by more advanced techniques that offer improved performance. labor-staber.deshimadzu.comchromatographyonline.com

Automated online Solid-Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) has emerged as a high-throughput and sensitive method for the rapid quantification of tilidine and its active metabolites, nortilidine (B1222713) and bisnortilidine (B1196192), in biological matrices such as urine. researchgate.net This automation reduces sample preparation time and potential for human error. Furthermore, high-resolution mass spectrometry (HRMS) platforms, including Orbitrap and time-of-flight (TOF) technologies, are being increasingly utilized in forensic and clinical toxicology. chromatographyonline.com These methods provide superior mass accuracy and resolution, enabling more confident identification of analytes in complex samples.

A particularly novel application is the use of Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry/Mass Spectrometry (MALDI-MS/MS) imaging. mdpi.comresearchgate.netuzh.ch This technique allows for the visualization of the spatial distribution of tilidine and its metabolites in tissue sections and even single hair strands, offering unique insights into drug incorporation and metabolism that are not achievable with bulk analysis methods. mdpi.comresearchgate.netnih.gov The use of deuterated internal standards like this compound is crucial in these advanced methodologies to correct for matrix effects and variations in ionization efficiency, thereby ensuring the accuracy of quantitative results. texilajournal.comuzh.ch

Table 1: Comparison of Analytical Platforms for Tilidine Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | MALDI-MS/MS Imaging |

| Principle | Separation of volatile compounds followed by mass analysis. | Separation of compounds in a liquid mobile phase followed by mass analysis. | Spatial mapping of molecules in a sample by desorbing and ionizing them with a laser from a matrix-coated surface. |

| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polar and non-polar compounds without derivatization. | Direct analysis of solid samples. |

| Sensitivity | Good | Generally higher than GC-MS. chromatographyonline.com | High sensitivity for localized analysis. |

| Throughput | Moderate | High, especially with automated systems. researchgate.net | Lower throughput for quantitative imaging. |

| Key Advantage | Robust and well-established method. | High specificity and applicability to a broad range of compounds. shimadzu.com | Provides spatial distribution information of the analyte within a sample. mdpi.com |

| Role of Tilidine-d6 HCl | Internal standard for quantification. | Internal standard for quantification and to correct for matrix effects. texilajournal.com | Can be used as an internal standard for quantitative imaging studies. |

Advanced Mechanistic Investigations into Opioid Receptor Interactions and Signal Transduction Pathways

Understanding the precise molecular interactions between opioid drugs and their receptors is fundamental to developing safer and more effective analgesics. Tilidine itself is a prodrug that is metabolized in the body to its active form, nortilidine, which is primarily responsible for its analgesic effects. ncats.io Research has now moved beyond simple binding assays to more advanced mechanistic studies that probe the downstream consequences of receptor activation, a field where the precise quantification enabled by standards like this compound is invaluable.

A pivotal study on cloned human opioid receptors expressed in CHO-K1 cells has shed light on the specific actions of tilidine and nortilidine. ncats.ioresearchgate.net This research utilized the inhibition of forskolin-induced cyclic AMP (cAMP) accumulation as a measure of G-protein coupled receptor activation and subsequent signal transduction. The results demonstrated that nortilidine is a potent and selective agonist at the mu-opioid receptor (MOR), with an IC50 value significantly lower than that of the parent compound, tilidine. ncats.ioresearchgate.net This confirms that the analgesic effect is mediated through the activation of the MOR by nortilidine, leading to a cascade of intracellular events that ultimately result in pain relief. The use of a stable isotope-labeled standard in such studies would allow for precise concentration determination of the active compound at the cellular level, leading to more accurate pharmacological profiling.

Table 2: Inhibitory Concentration (IC50) of Tilidine and Nortilidine on Forskolin-Induced cAMP Accumulation in Cells Expressing the Human Mu-Opioid Receptor

| Compound | IC50 (nM) | Potency Relative to Tilidine |

| Tilidine | 11,000 | 1x |

| Nortilidine | 110 | 100x |

Data sourced from a study on cloned human opioid receptors. ncats.ioresearchgate.net

Role in the Development of New Analytical and Research Standards for Related Compounds

The availability of high-purity, well-characterized certified reference materials is a cornerstone of accurate and reproducible scientific research and forensic analysis. This compound serves as a crucial analytical standard, not only for the quantification of tilidine itself but also for its metabolites, such as nortilidine and bisnortilidine. cerilliant.com As a stable-labeled internal standard, it co-elutes with the unlabeled analyte in chromatographic systems but is distinguishable by its higher mass in a mass spectrometer. texilajournal.com This allows for precise correction of any analyte loss during sample preparation and for variations in instrument response, a critical factor for achieving accurate quantification in complex biological matrices.

The development and use of this compound as a certified reference material underpins the reliability of toxicological and clinical testing. cerilliant.comlgcstandards.com It is essential for the validation of new analytical methods and for ensuring the comparability of results between different laboratories through proficiency testing and inter-laboratory comparison schemes. By providing a reliable point of reference, this compound facilitates the establishment of standardized analytical protocols for tilidine and its related compounds, which is vital for regulatory compliance and for the global harmonization of analytical practices in forensic science and clinical chemistry.

Table 3: Specifications of this compound Certified Reference Material

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1217655-15-6 lgcstandards.comchemsrc.com |

| Molecular Formula | C₁₇D₆H₁₇NO₂ · HCl lgcstandards.com |

| Molecular Weight | 315.87 g/mol lgcstandards.com |

| Purity | Typically ≥98% |

| Form | Commonly supplied as a solution in a certified concentration (e.g., 100 µg/mL in methanol). |

| Application | Internal standard for GC/MS or LC/MS analysis of tilidine and its metabolites in clinical toxicology, forensic analysis, and urine drug testing. cerilliant.com |

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Tilidine-d6 Hydrochloride in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. Calibration curves should be prepared using deuterated internal standards to account for matrix effects. Chromatographic separation parameters (e.g., column type, mobile phase pH) must be optimized to resolve Tilidine-d6 from its non-deuterated analog and metabolites . Validate the method per ICH guidelines, including accuracy, precision, and limits of detection.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and institutional guidelines for hazardous chemicals. Use fume hoods, nitrile gloves, and lab coats. Conduct a risk assessment to identify exposure routes (inhalation, dermal). Emergency procedures, including spill containment with inert absorbents and decontamination using ethanol-water mixtures, must be documented. Training logs for personnel, including SDS review, are mandatory .

Q. How should researchers design a stability study for this compound under varying storage conditions?

- Methodological Answer : Test stability across pH (1–10), temperatures (4°C, 25°C, 40°C), and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH Q1A guidelines. Analyze degradation products via LC-MS and quantify using validated methods. Report degradation kinetics (e.g., Arrhenius plots) to predict shelf life .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of this compound compared to its non-deuterated form?

- Methodological Answer : Conduct comparative in vitro assays using liver microsomes or hepatocytes. Measure intrinsic clearance (CLint) and half-life (t1/2). Use kinetic isotope effect (KIE) calculations: KIE = (kH/kD), where kH and kD are metabolic rates of non-deuterated and deuterated forms. Isotope effects >1 indicate deuterium-induced metabolic stabilization. Validate findings with in vivo pharmacokinetic studies in model organisms .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies may arise from protein binding, tissue distribution, or transporter-mediated efflux. Perform plasma protein binding assays (ultrafiltration or equilibrium dialysis) and correlate free drug concentrations with in vivo exposure. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro parameters (e.g., permeability, metabolic clearance) and predict in vivo outcomes. Adjust for interspecies differences in enzyme expression (e.g., CYP isoforms) .

Q. How can researchers optimize chiral separation techniques for this compound enantiomers?

- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase composition (e.g., n-hexane/isopropanol with 0.1% trifluoroacetic acid) to achieve baseline separation. Validate enantiomeric purity via circular dichroism (CD) spectroscopy. Report resolution (Rs) and selectivity factors (α) to demonstrate method robustness .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50, Hill coefficient, and maximal efficacy (Emax). Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For non-linear mixed-effects modeling (NLMEM), account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) parameters .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles. Identify critical process parameters (CPPs) via factorial design experiments (e.g., reaction temperature, catalyst concentration). Use process analytical technology (PAT) for real-time monitoring. Characterize batches using NMR, HPLC, and mass spectrometry. Apply multivariate analysis (e.g., PCA) to correlate CPPs with product quality attributes .

Ethical and Regulatory Considerations

Q. What documentation is required for animal studies involving this compound to comply with ethical guidelines?

- Methodological Answer : Submit protocols to the Institutional Animal Care and Use Committee (IACUC). Include justification for species selection, sample size calculations (power analysis), and humane endpoints. Document analgesia and euthanasia methods per AVMA guidelines. Maintain records of compound dosing, adverse events, and necropsy findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。